molecular formula C5H9F2N B8184528 (R)-(2,2-Difluorocyclobutyl)methanamine

(R)-(2,2-Difluorocyclobutyl)methanamine

Cat. No.: B8184528
M. Wt: 121.13 g/mol
InChI Key: MLCCHSZUZDDCAR-SCSAIBSYSA-N
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Description

®-(2,2-Difluorocyclobutyl)methanamine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable diene followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor

Industrial Production Methods

Industrial production of ®-(2,2-Difluorocyclobutyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorocyclobutyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction may produce cyclobutylamines.

Scientific Research Applications

®-(2,2-Difluorocyclobutyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2,2-Difluorocyclobutyl)methanamine: The enantiomer of the compound with similar structural features but different stereochemistry.

    Cyclobutylamine: Lacks the fluorine atoms but shares the cyclobutyl and amine groups.

    Difluorocyclobutane: Contains the difluorocyclobutyl ring but lacks the amine group.

Uniqueness

®-(2,2-Difluorocyclobutyl)methanamine is unique due to the presence of both fluorine atoms and the amine group on the cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(1R)-2,2-difluorocyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCHSZUZDDCAR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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